![molecular formula C17H14FN3O2S B15111972 4-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B15111972.png)
4-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide
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Overview
Description
4-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a fluorophenyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors under specific conditions. This often involves the use of sulfur and nitrogen-containing reagents.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a fluorine atom is added to the phenyl ring.
Formation of the Benzamide Structure: The benzamide structure is formed by reacting the intermediate compounds with benzoyl chloride or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(3-fluorophenyl)benzamide
- N-(4-fluorophenyl)benzamide
- 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
4-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
Biological Activity
4-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. The compound consists of a benzamide moiety linked to a thiadiazole ring, with an ethoxy group that enhances solubility. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H14FN3O2S, with a molecular weight of approximately 343.4 g/mol. The presence of the 4-fluorophenyl group is crucial for its pharmacological properties, while the ethoxy group contributes to its solubility and biological activity .
Property | Value |
---|---|
Molecular Formula | C17H14FN3O2S |
Molecular Weight | 343.4 g/mol |
Solubility | Enhanced by ethoxy group |
Anticancer Properties
Research has demonstrated that this compound exhibits promising anticancer activity. Various studies have reported its effects on different cancer cell lines:
- Mechanism of Action : The compound induces apoptosis in cancer cells through both extrinsic and intrinsic pathways. It has been shown to increase the expression of pro-apoptotic proteins such as p53 and activate caspase pathways .
- Cytotoxicity : In vitro studies indicate that the compound displays cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these cell lines ranged from 8.5 μM to 15.1 μM, highlighting its potential as a therapeutic agent .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. Preliminary studies have indicated effectiveness against various bacterial strains, although further research is needed to elucidate the specific mechanisms involved .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
4-benzyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | C22H16FN3OS | Contains a benzyl group instead of ethoxy |
3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide | C16H16FN3O2S | Ethoxy group on a different position |
4-methoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | C16H16FN3O2S | Methoxy group instead of ethoxy |
These compounds exhibit varying biological activities due to differences in their substituents and structural configurations. The unique combination of an ethoxy group and a specific thiadiazole configuration in this compound may contribute to its distinct pharmacological profile compared to these similar compounds .
Case Studies
A notable case study involved the evaluation of the compound's efficacy in a xenograft model of breast cancer. Mice treated with this compound showed significant tumor regression compared to control groups. Histopathological analysis revealed increased apoptosis within tumor tissues .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide?
- Methodology : The thiadiazole core is synthesized via cyclization of thiourea derivatives with α-haloketones under acidic/basic conditions. Subsequent coupling with 4-ethoxybenzoyl chloride introduces the benzamide moiety. Key steps include temperature control (e.g., reflux in ethanol) and inert atmospheres (N₂/Ar) to prevent oxidation. Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. How is the molecular structure of this compound characterized?
- Techniques :
- NMR Spectroscopy : 1H, 13C, and 19F-NMR confirm substituent positions and electronic environments.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 387.08 for C₁₈H₁₅FN₃O₂S).
- X-ray Crystallography : Resolves bond lengths/angles (e.g., thiadiazole ring planarity, dihedral angles between fluorophenyl and benzamide groups) .
Q. What in vitro biological screening models are used to assess its activity?
- Assays :
- Anticancer Activity : Evaluated against NCI-60 cancer cell lines (e.g., melanoma, breast cancer) using MTT assays. IC₅₀ values are reported for dose-dependent cytotoxicity .
- Antimicrobial Screening : Tested via agar dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and purity?
- Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >85% yield.
- Catalytic Systems : Use of Pd(OAc)₂ for cross-coupling steps enhances regioselectivity.
- Green Solvents : Ethanol/water mixtures minimize toxicity without compromising efficiency .
Q. What mechanistic insights exist regarding its anticancer activity?
- Hypotheses :
- Kinase Inhibition : Molecular docking suggests binding to EGFR (ΔG = -9.2 kcal/mol) or BRAF kinases, disrupting ATP-binding pockets.
- Apoptosis Induction : Flow cytometry shows caspase-3/7 activation (e.g., 40% apoptosis in MCF-7 cells at 10 μM).
- ROS Generation : DCFH-DA assays indicate dose-dependent reactive oxygen species (ROS) production in A375 melanoma cells .
Q. How do structural modifications impact bioactivity?
- SAR Studies :
- Ethoxy Group : Replacement with methoxy reduces logP (from 3.2 to 2.8), improving solubility but lowering membrane permeability.
- Fluorophenyl Substitution : Para-fluoro enhances metabolic stability (t₁/₂ = 6.2 h vs. 2.1 h for non-fluorinated analogs in hepatic microsomes).
- Thiadiazole Ring : Oxidation to sulfone derivatives abolishes activity, suggesting sulfur’s redox role is critical .
Q. How are contradictory efficacy data across cell lines resolved?
- Approaches :
- Transcriptomic Profiling : RNA-seq identifies differential expression of drug efflux pumps (e.g., ABCB1 overexpression in resistant lines).
- Combinatorial Screens : Synergy with paclitaxel (CI = 0.3) reverses resistance in MDA-MB-231 cells.
- 3D Spheroid Models : Mimic tumor microenvironments, revealing hypoxia-driven resistance mechanisms .
Q. What advanced analytical techniques validate its stability and degradation pathways?
- Methods :
- LC-MS/MS : Identifies hydrolytic degradation products (e.g., 4-ethoxybenzoic acid at pH < 3).
- Thermogravimetric Analysis (TGA) : Degradation onset at 220°C indicates thermal stability.
- Forced Degradation Studies : UV light exposure generates sulfoxide derivatives, confirmed via HPLC-DAD .
Q. Methodological Challenges and Solutions
Q. How are solubility limitations addressed in pharmacokinetic studies?
- Solutions :
- Nanoformulations : PEGylated liposomes increase aqueous solubility (from 0.12 mg/mL to 2.8 mg/mL).
- Prodrug Design : Phosphate ester derivatives enhance bioavailability (AUC₀–24 = 450 ng·h/mL vs. 120 ng·h/mL for parent compound) .
Q. What strategies ensure reproducibility in multi-step syntheses?
- Best Practices :
- In Situ Monitoring : Real-time FTIR tracks intermediate formation (e.g., thiosemicarbazide at 1650 cm⁻¹).
- Strict Anhydrous Conditions : Molecular sieves (3Å) in amide coupling steps prevent hydrolysis.
- Batch-to-Batch NMR Comparison : Ensures ≤5% variance in impurity profiles .
Properties
Molecular Formula |
C17H14FN3O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C17H14FN3O2S/c1-2-23-14-9-5-12(6-10-14)16(22)20-17-19-15(21-24-17)11-3-7-13(18)8-4-11/h3-10H,2H2,1H3,(H,19,20,21,22) |
InChI Key |
DYJHFUMYUFIQDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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